2-(4-Chloro-3-methoxyphenoxy)acetic acid
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Overview
Description
2-(4-Chloro-3-methoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a chloro and methoxy group attached to a phenoxyacetic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methoxyphenoxy)acetic acid typically involves the reaction of 4-chloro-3-methoxyphenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to regulate plant growth.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of signaling events that lead to changes in gene expression and cellular processes.
Comparison with Similar Compounds
2-(4-Chloro-3-methoxyphenoxy)acetic acid can be compared with other phenoxyacetic acids, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable chemical structure and function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Biological Activity
2-(4-Chloro-3-methoxyphenoxy)acetic acid, often referred to as a phenoxyacetic acid derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential applications in various fields, including agriculture, pharmacology, and biochemistry. Its structural features contribute to its biological efficacy, particularly in plant growth regulation and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11ClO4
- Molecular Weight : 232.65 g/mol
The presence of the chloro and methoxy groups on the aromatic ring significantly influences its biological activity.
1. Plant Growth Regulation
This compound is primarily recognized for its role as a plant growth regulator. It mimics the action of auxins, a class of plant hormones that regulate growth and development.
- Mechanism of Action : The compound promotes cell elongation and division by stimulating the expression of specific genes involved in growth processes. It affects various physiological processes such as root formation, fruit development, and leaf expansion.
- Research Findings : Studies have shown that this compound can enhance root growth in various plant species, making it valuable in agricultural applications for improving crop yields.
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound.
- In Vitro Studies : The compound has demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 50 |
Staphylococcus aureus | 25 |
This suggests that the compound may serve as a lead for developing new antimicrobial agents.
3. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties.
- Mechanism of Action : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
- Case Studies : In animal models, administration of this compound resulted in reduced swelling and pain associated with inflammation, indicating its potential therapeutic application in treating inflammatory diseases.
Case Study: Plant Growth Enhancement
A study conducted on tomato plants showed that treatment with this compound at concentrations of 10 to 100 µM resulted in:
- Increased root length by up to 30%.
- Enhanced leaf area by approximately 25%.
These findings highlight the compound's effectiveness as a growth promoter in horticulture.
Case Study: Antimicrobial Efficacy
In a comparative study assessing various phenoxyacetic acids, this compound exhibited superior antimicrobial activity compared to its analogs. This was attributed to its unique electronic properties due to the chloro substituent, which enhances its interaction with bacterial cell membranes.
Properties
IUPAC Name |
2-(4-chloro-3-methoxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWFVBNIMRWRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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